4-Chloro-7-iodoquinazoline
Overview
Description
4-Chloro-7-iodoquinazoline is a heterocyclic organic compound with the molecular formula C8H4ClIN2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Scientific Research Applications
4-Chloro-7-iodoquinazoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific enzymes and receptors.
Medicine: this compound derivatives are being investigated for their potential as anticancer agents.
Safety and Hazards
While specific safety data for 4-Chloro-7-iodoquinazoline was not found, it’s important to handle all chemical substances with care. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Mode of Action
4-Chloro-7-iodoquinazoline is a quinazoline derivative. Quinazoline derivatives, such as 4-anilinoquinazolines, have been widely investigated as antitumor agents because they can inhibit some receptor tyrosine kinases (RTKs) expressed by malignant tumors .
Result of Action
This compound has been used in the synthesis of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines . Preliminary screening of these synthesized compounds against tumor cells showed promising antiproliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-7-iodoquinazoline can be synthesized through the reaction of 7-iodoquinazolin-4-one with phosphorus oxychloride. The reaction is typically carried out under reflux conditions in an inert atmosphere (nitrogen) for about 2 hours. The mixture is then cooled, evaporated, and partitioned between saturated aqueous sodium carbonate and ethyl acetate. The organic phase is dried and concentrated to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-iodoquinazoline primarily undergoes substitution reactions. One notable reaction is the N-arylation, where the chlorine atom is substituted with an aryl group. This reaction is often facilitated by microwave irradiation in a solvent mixture of tetrahydrofuran (THF) and water .
Common Reagents and Conditions:
N-arylation: Reagents such as N-methylanilines and substituted anilines are commonly used. The reaction conditions typically involve microwave irradiation in THF/H2O.
Substitution: Phosphorus oxychloride is used for the initial synthesis from 7-iodoquinazolin-4-one.
Major Products: The major products formed from these reactions include various 4-anilinoquinazolines, which have shown promising antiproliferative properties against tumor cells .
Comparison with Similar Compounds
- 4-Chloroquinazoline
- 7-Iodoquinazoline
- 4-Anilinoquinazoline
Comparison: 4-Chloro-7-iodoquinazoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity. Compared to 4-Chloroquinazoline and 7-Iodoquinazoline, the dual halogenation in this compound enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
4-chloro-7-iodoquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSATKKSEZSYAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619235 | |
Record name | 4-Chloro-7-iodoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202197-78-2 | |
Record name | 4-Chloro-7-iodoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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